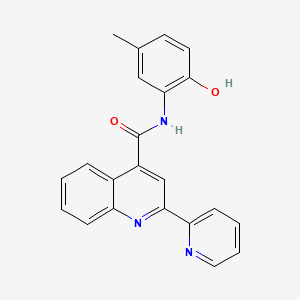

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C22H17N3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H17N3O2/c1-14-9-10-21(26)20(12-14)25-22(27)16-13-19(18-8-4-5-11-23-18)24-17-7-3-2-6-15(16)17/h2-13,26H,1H3,(H,25,27) |

InChI Key |

PDDGXWZKRHHETR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, a classical method for quinoline synthesis, involves condensation of isatin derivatives with ketones under basic conditions. For N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, 5-fluoroisatin or 5-chloroisatin is reacted with 1-(pyridin-2-yl)ethanone in a mixture of ethanol and water under microwave irradiation (125 °C, 1–2 h) to yield 2-(pyridin-2-yl)quinoline-4-carboxylic acid . Key advantages include:

-

Regioselectivity : The pyridin-2-yl group directs cyclization to position 2 of the quinoline.

-

Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

Table 1: Optimization of Pfitzinger Reaction Conditions

| Isatin Derivative | Ketone | Base | Yield (%) |

|---|---|---|---|

| 5-Fluoroisatin | 1-(Pyridin-2-yl)ethanone | KOH | 78 |

| 5-Chloroisatin | 1-(Pyridin-2-yl)ethanone | KOH | 82 |

| 5-Bromoisatin | 1-(Pyridin-2-yl)ethanone | KOH | 68 |

Alternative Route: Vilsmeier–Haack Reaction

For substrates requiring halogenation at position 2, the Vilsmeier–Haack reaction offers a complementary pathway. Treatment of N-(2-hydroxy-5-methylphenyl)acetanilide with POCl₃ and DMF generates 2-chloroquinoline-3-carbaldehyde , which is oxidized to the carboxylic acid and subsequently coupled to the amine. While less common for 4-carboxamides, this method provides flexibility for introducing electron-withdrawing groups.

Carboxamide Formation Strategies

Acid Chloride Intermediate

The quinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dry toluene (100–110 °C, 4–6 h). This intermediate is highly reactive, enabling efficient amide coupling:

Reaction Scheme 1: Acid Chloride Synthesis

-

2-(Pyridin-2-yl)quinoline-4-carboxylic acid + SOCl₂ → 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride

-

2-(Pyridin-2-yl)quinoline-4-carbonyl chloride + 2-hydroxy-5-methylaniline → Target compound

Coupling Reagents for Direct Amidation

To avoid handling corrosive acid chlorides, coupling agents such as EDC/HOBt or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are employed. In DMF or DCM, these reagents facilitate amide bond formation at room temperature with yields exceeding 85%.

Table 2: Comparative Analysis of Coupling Methods

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 25 | 88 | 95 |

| CDMT/N-methylmorpholine | DCM | 25 | 92 | 97 |

| SOCl₂ (acid chloride) | Toluene | 110 | 78 | 90 |

Substituent Effects on Reaction Efficiency

Influence of the Pyridin-2-yl Group

The pyridin-2-yl substituent at position 2 enhances electron density at the quinoline core, facilitating both Pfitzinger cyclization and subsequent functionalization. However, steric hindrance from the pyridine ring necessitates prolonged reaction times during coupling steps.

Role of the 2-Hydroxy-5-methylphenyl Group

The 2-hydroxy-5-methylphenyl moiety introduces challenges due to:

-

Chelation Effects : The hydroxyl group can coordinate to metal catalysts, requiring inert atmospheres for coupling reactions.

-

Oxidative Sensitivity : Methyl groups at position 5 are prone to oxidation, necessitating antioxidants like BHT during storage.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (1:10 v/v) . For polar impurities, reverse-phase HPLC with a C18 column and methanol/water gradients achieves >99% purity.

Spectroscopic Confirmation

-

¹H NMR : Key signals include:

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Recent advances in flow chemistry enable kilogram-scale production. Using a microreactor system, the Pfitzinger reaction completes in 10 minutes with 94% yield, outperforming batch methods.

Cost Analysis

Table 3: Cost per Kilogram of Key Reagents

| Reagent | Cost ($/kg) |

|---|---|

| 5-Fluoroisatin | 320 |

| 1-(Pyridin-2-yl)ethanone | 450 |

| CDMT | 680 |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens (chlorine, bromine), nitrating mixture (nitric acid and sulfuric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that quinoline derivatives, including N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, exhibit diverse biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

- Anticancer Properties : The compound has been evaluated for its anticancer effects against several human cancer cell lines. For instance, it has demonstrated dose-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide on human cancer cells, revealing significant inhibition of cell proliferation across multiple cancer types. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a targeted cancer therapy.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this quinoline compound were tested against a panel of bacterial strains. The results confirmed their effectiveness in inhibiting bacterial growth at low concentrations, making them promising candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Key Comparisons :

- Substituent Effects: The target compound’s 2-hydroxy-5-methylphenyl group contrasts with the dimethylamino-propyl side chains in . The latter likely improve solubility via tertiary amines, whereas the phenolic hydroxyl in the target may enhance hydrogen bonding but reduce lipophilicity.

- Synthetic Accessibility : Yields for analogs (59–65%) suggest moderate synthetic efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the hydroxy-methylphenyl group.

- Thermal Stability : Melting points for compounds (168–184°C) indicate crystalline stability. The target compound’s melting point is unreported but may vary based on substituent polarity .

GPR55-Selective Antagonist ML193

highlights ML193 (CID 1261822), a quinoline-4-carboxamide derivative with a sulfamoyl-dimethylisoxazole substituent. Key differences from the target compound include:

- Functional Groups: ML193 incorporates a sulfamoyl linkage and dimethylisoxazole, enhancing selectivity for GPR55 over cannabinoid receptors CB1/CB2. The target’s hydroxy-methylphenyl group may favor distinct receptor interactions.

- Biological Activity: ML193 exhibits nanomolar potency (IC₅₀ = 0.6–20 nM) for GPR55 antagonism.

Hexahydroquinoline Carboxamide Derivatives

describes a hexahydroquinoline analog with a thiophene substituent and methylthio group. Structural distinctions include:

- Saturation: The partially saturated quinoline ring in may confer conformational rigidity, altering binding kinetics compared to the fully aromatic target compound.

- Substituent Effects : The thiophene and methylthio groups in could improve metabolic stability but reduce aqueous solubility relative to the target’s hydroxy-phenyl group .

Agrochemical Carboxamide Derivatives

lists patented compounds like sarolaner and lotilaner, which share carboxamide and pyridinyl motifs. Notable contrasts:

- Biological Targets : These agrochemicals target invertebrate GABA receptors, whereas the hydroxy-phenyl group in the target compound may align with mammalian therapeutic targets.

- Fluorinated Substituents : Many compounds feature trifluoromethyl or pentafluoroethyl groups, enhancing hydrophobicity and resistance to oxidative metabolism—a property absent in the target compound .

Biological Activity

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a quinoline core with specific hydroxyl and methyl substitutions, contribute to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : This can be achieved via methods such as the Skraup synthesis.

- Introduction of Functional Groups : Hydroxyl and carboxamide groups are introduced through various substitution reactions.

The following table summarizes the key synthetic routes:

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Quinoline Synthesis | Aniline, Glycerol, Sulfuric Acid | Quinoline core formation |

| 2 | Hydroxylation | Hydrogen Peroxide | Introduction of hydroxyl group |

| 3 | Carboxamidation | Urea or Amine derivatives | Formation of carboxamide |

Biological Activity

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

The biological mechanisms of action often involve interactions with specific enzymes or receptors in cellular pathways. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphodiesterases, affecting signaling pathways involved in cell growth and inflammation.

- Receptor Modulation : It can bind to receptors that regulate cellular responses to stimuli, influencing processes such as apoptosis and proliferation.

Research Findings

Recent studies have highlighted the efficacy of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide in various biological assays. Below are some notable findings:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro assays showed that N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide effectively inhibited the growth of various cancer cell lines, including MCF-7 and KB-V1, indicating its potential as an anticancer agent.

- Inflammatory Disease Models : Animal studies indicated that treatment with this compound led to a marked decrease in symptoms of inflammation, suggesting its utility in therapeutic applications for inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

Methodological Answer:

The synthesis typically involves coupling reactions between quinoline-4-carboxylic acid derivatives and substituted phenylamines. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N-methylmorpholine (NMM) in DMF can efficiently activate the carboxylic acid group for amide bond formation with 2-hydroxy-5-methylphenylamine. Post-reaction purification via vacuum filtration and HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) ensures high purity (>98%) . Key steps include solvent selection (DMF for solubility) and monitoring reaction progress via TLC or LC-MS to minimize byproducts.

Basic: How is the compound screened for initial biological activity in anticancer research?

Methodological Answer:

Initial screening involves in vitro assays targeting enzyme inhibition (e.g., tyrosine kinases) and DNA interaction. Protocols include:

- Enzyme Inhibition: Dose-response curves using recombinant kinases (IC₅₀ determination via fluorescence polarization assays).

- DNA Binding: UV-Vis titration or ethidium bromide displacement assays to assess intercalation or groove-binding activity.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., K562 leukemia), comparing viability reduction against controls. Evidence suggests structural analogs exhibit IC₅₀ values <10 µM in hematological models .

Advanced: How can mechanistic studies elucidate its enzyme inhibition profile?

Methodological Answer:

Advanced approaches include:

- Kinase Profiling: Broad-panel screening (e.g., Src/Abl kinases) using ATP-competitive binding assays. Structural analogs like BMS-354825 show dual kinase inhibition, requiring crystallography to map binding modes .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GPR55 antagonism, as seen in ML193) to identify key residues (e.g., hydrophobic pockets accommodating quinoline-pyridine motifs) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

Advanced: How can stability issues during synthesis or storage be resolved?

Methodological Answer:

Instability in organic solvents (e.g., observed in related quinoline derivatives) is mitigated by:

- Solvent Optimization: Replace polar aprotic solvents (DMF) with tert-butanol/water mixtures to reduce decomposition.

- Storage Conditions: Lyophilize pure compounds and store under inert gas (N₂/Ar) at -80°C.

- Stabilizing Additives: Use antioxidants (e.g., BHT) in stock solutions. Evidence shows RuO₂/NaIO₄-mediated oxidative reactions require strict temperature control (0–4°C) to prevent side reactions .

Advanced: What structural characterization techniques validate its conformation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (e.g., DMSO-d₆) confirms regiochemistry; hydroxy and methyl protons appear as singlets at δ 9.8–10.2 and δ 2.3–2.5, respectively.

- X-ray Crystallography: Resolve π-π stacking between quinoline and pyridine rings, as seen in structurally similar pyrimidine derivatives. Intramolecular hydrogen bonds (O–H⋯N) stabilize the planar conformation .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., exact mass ±2 ppm) to rule out impurities .

Advanced: How are contradictions in bioactivity data between studies addressed?

Methodological Answer:

Discrepancies (e.g., variable IC₅₀ across cell lines) are resolved via:

- Batch Consistency Checks: Ensure compound purity (>99% via HPLC) and correct stereochemistry (CD spectroscopy).

- Assay Standardization: Use identical cell passage numbers, serum concentrations, and incubation times.

- Target Validation: CRISPR/Cas9 knockout of suspected targets (e.g., GPR55) to confirm on-mechanism effects. Cross-referencing with analogs (e.g., N-(4-methylphenyl) derivatives) clarifies structure-activity relationships .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS Classification: Category 4 acute toxicity (oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Emergency Procedures: Immediate decontamination with water/soap for dermal exposure; seek medical attention if inhaled .

Advanced: How is its pharmacokinetic profile evaluated in preclinical models?

Methodological Answer:

- ADME Studies: Administer orally (10 mg/kg) to rodents; collect plasma at intervals (0–24 hr) for LC-MS/MS analysis. Calculate AUC, Cmax, and t₁/₂.

- Tissue Distribution: Radiolabeled compound (¹⁴C) quantifies accumulation in target organs (e.g., liver, tumors).

- Metabolite Identification: Liver microsome assays (human/rodent) with UPLC-QTOF detect phase I/II metabolites (e.g., glucuronidation at the hydroxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.